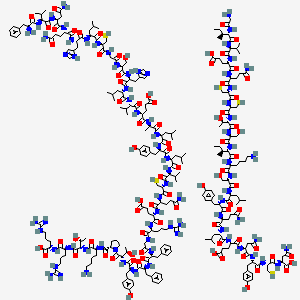

Insulin argine

Description

Properties

CAS No. |

68859-20-1 |

|---|---|

Molecular Formula |

C275H425N75O80S5 |

Molecular Weight |

6222 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C173H263N49O45S2.C102H162N26O35S3/c1-86(2)65-114(205-141(237)93(15)194-145(241)111(54-58-134(233)234)203-165(261)137(91(11)12)218-160(256)117(68-89(7)8)208-157(253)123(75-102-78-186-85-193-102)213-162(258)125(81-223)196-133(232)80-191-144(240)126(82-268)215-152(248)115(66-87(3)4)206-156(252)122(74-101-77-185-84-192-101)212-149(245)110(53-57-130(177)229)199-158(254)124(76-131(178)230)214-166(262)136(90(9)10)217-142(238)105(175)69-96-33-21-18-22-34-96)151(247)209-120(72-99-44-48-103(226)49-45-99)154(250)207-116(67-88(5)6)159(255)219-138(92(13)14)167(263)216-127(83-269)163(259)200-109(52-56-129(176)228)147(243)198-112(55-59-135(235)236)148(244)197-106(40-29-61-187-171(179)180)143(239)190-79-132(231)195-118(70-97-35-23-19-24-36-97)153(249)210-119(71-98-37-25-20-26-38-98)155(251)211-121(73-100-46-50-104(227)51-47-100)161(257)221-140(95(17)225)169(265)222-64-32-43-128(222)164(260)201-107(39-27-28-60-174)150(246)220-139(94(16)224)168(264)202-108(41-30-62-188-172(181)182)146(242)204-113(170(266)267)42-31-63-189-173(183)184;1-12-49(9)80(125-76(138)40-104)100(160)126-79(48(7)8)98(158)113-60(28-32-78(141)142)84(144)109-58(26-30-73(106)135)87(147)122-70(44-165)96(156)124-71(45-166)97(157)128-82(51(11)131)101(161)121-68(42-130)94(154)127-81(50(10)13-2)99(159)112-56(16-14-15-33-103)83(143)120-67(41-129)93(153)115-62(35-47(5)6)89(149)116-63(36-52-17-21-54(132)22-18-52)90(150)110-57(25-29-72(105)134)85(145)114-61(34-46(3)4)88(148)111-59(27-31-77(139)140)86(146)118-65(38-74(107)136)92(152)117-64(37-53-19-23-55(133)24-20-53)91(151)123-69(43-164)95(155)119-66(102(162)163)39-75(108)137/h18-26,33-38,44-51,77-78,84-95,105-128,136-140,223-227,268-269H,27-32,39-43,52-76,79-83,174-175H2,1-17H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,185,192)(H,186,193)(H,190,239)(H,191,240)(H,194,241)(H,195,231)(H,196,232)(H,197,244)(H,198,243)(H,199,254)(H,200,259)(H,201,260)(H,202,264)(H,203,261)(H,204,242)(H,205,237)(H,206,252)(H,207,250)(H,208,253)(H,209,247)(H,210,249)(H,211,251)(H,212,245)(H,213,258)(H,214,262)(H,215,248)(H,216,263)(H,217,238)(H,218,256)(H,219,255)(H,220,246)(H,221,257)(H,233,234)(H,235,236)(H,266,267)(H4,179,180,187)(H4,181,182,188)(H4,183,184,189);17-24,46-51,56-71,79-82,129-133,164-166H,12-16,25-45,103-104H2,1-11H3,(H2,105,134)(H2,106,135)(H2,107,136)(H2,108,137)(H,109,144)(H,110,150)(H,111,148)(H,112,159)(H,113,158)(H,114,145)(H,115,153)(H,116,149)(H,117,152)(H,118,146)(H,119,155)(H,120,143)(H,121,161)(H,122,147)(H,123,151)(H,124,156)(H,125,138)(H,126,160)(H,127,154)(H,128,157)(H,139,140)(H,141,142)(H,162,163)/t93-,94+,95+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,136-,137-,138-,139-,140-;49-,50-,51+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,79-,80-,81-,82-/m00/s1 |

InChI Key |

PASIOEWVWCITNX-VFQYAKRCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Insulin Glargine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of insulin glargine, a long-acting human insulin analog. It delves into its receptor binding kinetics, downstream signaling cascades, and the experimental methodologies used for its characterization.

Executive Summary

Insulin glargine is a modified human insulin designed to provide a prolonged, peakless insulin profile. Its unique in vitro properties, including its binding affinity for the insulin receptor (IR) and the insulin-like growth-factor-1 receptor (IGF-1R), as well as its activation of downstream signaling pathways, are critical to its function and have been extensively studied. This document synthesizes key quantitative data, details common experimental protocols, and provides visual representations of the molecular mechanisms underlying its action.

Receptor Binding and Dissociation Kinetics

Insulin glargine's modifications, the substitution of asparagine with glycine at position A21 and the addition of two arginine residues to the C-terminus of the B-chain, alter its isoelectric point. This change is fundamental to its prolonged action in vivo, but its in vitro receptor interaction profile is also distinct.

Insulin Receptor (IR) and IGF-1 Receptor (IGF-1R) Binding Affinity

Insulin glargine exhibits a binding affinity for the insulin receptor (both isoforms IR-A and IR-B) that is comparable to that of human insulin.[1][2] However, its affinity for the IGF-1 receptor is reported to be 6- to 8-fold higher than that of human insulin.[3] This increased IGF-1R affinity has been a subject of extensive research regarding its potential mitogenic effects.

In contrast, the primary metabolites of insulin glargine, M1 and M2, which are formed after subcutaneous injection, show a significantly lower affinity for the IGF-1R, comparable to that of human insulin.[1][2] The binding of insulin glargine and its metabolites to the IR is similar and correlates with their metabolic activities in vitro.[1][2]

Table 1: Relative Receptor Binding Affinities and Mitogenic Potency

| Ligand | Relative IR-A Affinity (%) | Relative IR-B Affinity (%) | Relative IGF-1R Affinity (%) | Relative Mitogenic Potency (Saos-2 cells) (%) |

| Human Insulin | 100 | 100 | 100 | 100 |

| Insulin Glargine | ~100 | ~100 | 600-800[3] | 700-1000[1] |

| Metabolite M1 | ~100 | ~100 | ~100 | ~100 |

| Metabolite M2 | ~100 | ~100 | ~100 | ~100 |

Data compiled from multiple sources and represent approximate relative values.

Downstream Signaling Pathways

Upon binding to the insulin receptor, insulin glargine initiates a signaling cascade that is largely congruent with that of human insulin. The two primary pathways activated are the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is predominantly responsible for metabolic effects, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is primarily involved in regulating cell growth and proliferation.

Studies have shown that insulin glargine induces the phosphorylation of the insulin receptor, IRS-1, Akt, and ERK1/2.[3][4] The activation of these pathways is dose-dependent. Due to its higher affinity for the IGF-1R, supraphysiological concentrations of insulin glargine may lead to a more pronounced activation of the MAPK/ERK pathway through this receptor, a finding that has been explored in the context of its mitogenic potential.[1][3]

Figure 1: Insulin Glargine Signaling Pathways

Experimental Protocols

The characterization of insulin glargine's in vitro mechanism of action relies on a suite of established biochemical and cell-based assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of insulin glargine to the insulin receptor and IGF-1R relative to a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation: Cells overexpressing the receptor of interest (e.g., CHO cells with human IR-A or IR-B) are cultured. Cell membranes are then isolated through homogenization and centrifugation.

-

Assay Setup: A constant concentration of radiolabeled insulin (e.g., [¹²⁵I]-insulin) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled insulin glargine or human insulin (as a competitor).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration through a glass fiber filter.

-

Quantification: The radioactivity of the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is inversely proportional to the binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of receptor-ligand interactions in real-time, providing association (k_on) and dissociation (k_off) rates.

Methodology:

-

Chip Preparation: A sensor chip is functionalized by immobilizing a capture molecule, such as an anti-receptor antibody.

-

Receptor Capture: A solution containing the solubilized insulin receptor is passed over the chip, allowing it to be captured by the antibody.

-

Analyte Injection: A solution of insulin glargine at a known concentration is injected across the sensor surface, and the association is monitored.

-

Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the insulin glargine from the receptor.

-

Data Analysis: The resulting sensorgram is analyzed to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.

In-Cell Western Assay for Receptor Phosphorylation

This assay quantifies the level of receptor autophosphorylation upon ligand binding, a key initial step in the signaling cascade.

Methodology:

-

Cell Seeding: Cells overexpressing the receptor of interest are seeded in a multi-well plate.

-

Serum Starvation: Cells are serum-starved to reduce basal levels of receptor phosphorylation.

-

Ligand Stimulation: Cells are stimulated with varying concentrations of insulin glargine or human insulin for a defined period.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access to intracellular proteins.

-

Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of the receptor and a fluorescently labeled secondary antibody.

-

Detection: The fluorescence intensity in each well is measured using a plate reader.

-

Data Analysis: The level of phosphorylation is quantified relative to a control, and dose-response curves can be generated to determine the EC₅₀ for receptor activation.

Figure 2: Experimental Workflow for In Vitro Characterization

Conclusion

The in vitro mechanism of action of insulin glargine is characterized by its high affinity for the insulin receptor, comparable to human insulin, and a moderately increased affinity for the IGF-1 receptor. This binding profile leads to the activation of canonical downstream signaling pathways, including the PI3K/Akt and MAPK/ERK cascades. The in vitro mitogenic potential observed at supraphysiological concentrations is primarily attributed to its interaction with the IGF-1R. However, its metabolites, M1 and M2, exhibit a receptor binding and mitogenic profile similar to human insulin. A thorough understanding of these in vitro characteristics, derived from the experimental protocols detailed herein, is essential for the ongoing research and development of insulin analogs.

References

- 1. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insulin glargine affects the expression of Igf-1r, Insr, and Igf-1 genes in colon and liver of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Three-Dimensional Structure of Insulin Glargine: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Insulin glargine, a long-acting basal insulin analog, is a cornerstone in the management of diabetes mellitus. Its unique pharmacokinetic profile, characterized by a prolonged and peakless action, is a direct consequence of specific modifications to the human insulin structure. This technical guide provides a comprehensive overview of the three-dimensional structure of Insulin glargine, detailing the experimental methodologies used for its determination. We present quantitative data on its structural and receptor binding properties in clearly structured tables for comparative analysis. Furthermore, this guide elucidates the intricate signaling pathways activated by Insulin glargine upon binding to the insulin and insulin-like growth factor-1 receptors, visualized through detailed diagrams. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development seeking a thorough understanding of the molecular characteristics of Insulin glargine.

Introduction

Insulin glargine is a recombinant human insulin analog designed to provide a continuous, basal level of insulin over 24 hours.[1] This is achieved through two key structural modifications to the human insulin molecule: the substitution of asparagine with glycine at position A21 and the addition of two arginine residues to the C-terminus of the B-chain.[2][3] These changes shift the isoelectric point of the molecule from pH 5.4 to a more neutral pH of 6.7.[4] This alteration in the isoelectric point is the cornerstone of its long-acting profile. When injected into the subcutaneous tissue at a pH of 4.0, the physiological pH of 7.4 causes the Insulin glargine to become less soluble, leading to the formation of microprecipitates.[2][5] From these microprecipitates, the insulin analog is slowly and predictably released into the circulation.

This guide delves into the precise three-dimensional architecture of Insulin glargine, the experimental techniques employed to elucidate this structure, and the downstream signaling cascades it triggers.

Three-Dimensional Structure of Insulin Glargine

The three-dimensional structure of Insulin glargine has been determined with high resolution using X-ray crystallography. Several crystal structures have been deposited in the Protein Data Bank (PDB), providing detailed atomic coordinates.

Structural Modifications Compared to Human Insulin

Insulin glargine consists of two polypeptide chains, an A-chain of 21 amino acids and a B-chain of 32 amino acids, linked by disulfide bonds.[6] The key modifications compared to native human insulin are:

-

A21 Glycine Substitution: The asparagine residue at position 21 of the A-chain is replaced by a glycine residue.[3] This substitution prevents deamidation and dimerization of the arginine residues at the acidic pH of the formulation.[7]

-

B31 and B32 Arginine Addition: Two arginine residues are added to the C-terminus of the B-chain at positions B31 and B32.[2] This addition of two positively charged amino acids is responsible for the shift in the isoelectric point.[4]

These modifications are crucial for its altered physicochemical properties and prolonged duration of action.

Crystallographic Data

The crystal structures of Insulin glargine have been resolved to high resolution, providing a detailed view of its atomic arrangement. The table below summarizes the key crystallographic data for representative PDB entries.

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Method | Organism | Expression System |

| 5VIZ [6] | 1.70 | 0.162 | 0.183 | X-RAY DIFFRACTION | Homo sapiens | Escherichia coli |

| 4IYF [8] | 1.80 | 0.213 | 0.242 | X-RAY DIFFRACTION | Homo sapiens | Escherichia coli |

| 4IYD [1] | 1.66 | 0.197 | 0.225 | X-RAY DIFFRACTION | Homo sapiens | Escherichia coli K-12 |

Experimental Protocols

Crystallization of Insulin Glargine

The following is a generalized protocol for the crystallization of Insulin glargine based on published methods.[9][10]

Materials:

-

Insulin glargine

-

Phenolic derivatives (e.g., phenol, m-cresol)

-

Zinc-containing substance (e.g., zinc chloride)

-

Organic acid (e.g., citric acid)

-

pH regulator (e.g., sodium hydroxide)

-

Purified water

Procedure:

-

Preparation of Crystallization Solution:

-

Dissolve Insulin glargine in purified water to a final concentration of 1-3.5 g/L.[9]

-

Add a phenolic derivative to a final concentration of 0.01-1.00% (m/v).[9]

-

Add a zinc-containing substance to a final concentration of 0.005-1.5% (m/v).[9]

-

Add an organic acid to a final concentration of 0.01-2.0% (m/v).[9]

-

-

pH Adjustment and Crystallization:

-

Crystal Harvesting:

-

Separate the formed crystals from the solution by centrifugation or filtration.

-

The hanging drop vapor diffusion method is also commonly used for obtaining high-quality crystals for X-ray diffraction.[10] In this method, a drop containing a mixture of the protein solution and the crystallization reagent is equilibrated against a larger reservoir of the crystallization reagent.

-

X-ray Diffraction Data Collection and Structure Determination

Procedure:

-

Crystal Mounting: A single, well-formed crystal of Insulin glargine is mounted on a goniometer head and cryo-cooled in liquid nitrogen to minimize radiation damage during data collection.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[10] Data is typically collected over a range of crystal orientations by rotating the crystal in the X-ray beam.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray reflections.

-

Structure Solution and Refinement: The three-dimensional structure is solved using molecular replacement, utilizing a known insulin structure as a search model. The initial model is then refined against the experimental diffraction data to improve the fit and generate the final atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR spectroscopy, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful technique for studying the structure and dynamics of proteins in solution.

Generalized Protocol for 2D NMR of Insulin Glargine:

-

Sample Preparation: A concentrated solution of Insulin glargine (typically in the mM range) is prepared in a suitable buffer, often containing D₂O to suppress the water signal.

-

Data Acquisition:

-

TOCSY: This experiment identifies protons that are part of the same spin system (i.e., within the same amino acid residue). A mixing time of 60-80 ms is typically used to allow for the transfer of magnetization through the spin system.

-

NOESY: This experiment identifies protons that are close in space (typically < 5 Å), providing information about the protein's three-dimensional fold. A mixing time of 100-250 ms is commonly used.

-

-

Data Processing and Analysis: The acquired 2D NMR data is processed using Fourier transformation. The resulting spectra are then analyzed to assign the resonances to specific protons in the protein and to derive structural restraints (distances from NOESY and dihedral angles from coupling constants) that are used to calculate the three-dimensional structure of the protein in solution.

Receptor Binding and Signaling Pathways

Insulin glargine exerts its physiological effects by binding to and activating the insulin receptor (IR) and, to a lesser extent, the insulin-like growth factor-1 receptor (IGF-1R).

Receptor Binding Affinity and Kinetics

The binding of Insulin glargine to its receptors has been characterized by various in vitro assays.

| Ligand | Receptor | Binding Affinity (IC₅₀, nM) | Binding Affinity (Kᴅ, nM) | Reference(s) |

| Human Insulin | IR-A | 1.57 | - | [4] |

| IR-B | - | - | ||

| IGF-1R | >1000 | - | [6] | |

| Insulin Glargine | IR-A | ~0.72 (indistinguishable from human insulin) | - | [11] |

| IR-B | - | - | ||

| IGF-1R | ~7-10 fold higher than human insulin | - | [6][9] | |

| IGF-1 | IR-A | - | - | |

| IR-B | - | - | ||

| IGF-1R | 0.14 | - |

Signaling Pathways

Upon binding to the insulin receptor, Insulin glargine initiates a cascade of intracellular signaling events that mediate its metabolic and mitogenic effects. The two primary signaling pathways activated are the PI3K/Akt pathway and the MAPK/ERK pathway.

This pathway is primarily responsible for the metabolic effects of insulin, such as glucose uptake and glycogen synthesis.

Caption: PI3K/Akt signaling pathway activated by Insulin Glargine.

This pathway is primarily involved in regulating gene expression and cell growth (mitogenic effects).

Caption: MAPK/ERK signaling pathway activated by Insulin Glargine.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive receptor binding assay used to determine the binding affinity of Insulin glargine.

Caption: Workflow for a competitive receptor binding assay.

Conclusion

The three-dimensional structure of Insulin glargine, determined through X-ray crystallography, reveals the molecular basis for its prolonged and stable pharmacokinetic profile. The strategic placement of a glycine at A21 and two arginines at the C-terminus of the B-chain fundamentally alters its isoelectric point, leading to the formation of microprecipitates at physiological pH. This detailed structural understanding, coupled with insights into its receptor binding kinetics and downstream signaling pathways, provides a comprehensive picture of its mechanism of action. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the understanding and application of insulin analogs in the treatment of diabetes. Further research into the nuanced interactions of Insulin glargine with its receptors and the long-term implications of its signaling profile will continue to be an important area of investigation.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. abcam.com [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. chem.ubc.ca [chem.ubc.ca]

- 6. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 8. WO2012152175A1 - Preparation method for insulin glargine crystal - Google Patents [patents.google.com]

- 9. CN106117345B - Method for preparing insulin glargine crystal - Google Patents [patents.google.com]

- 10. X-ray crystallography reveals insulin lisargine structure and mechanisms of glucose regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Insulin Glargine Metabolites in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin glargine is a long-acting basal insulin analog designed to provide a steady, peakless insulin supply over 24 hours. Following subcutaneous administration, insulin glargine is metabolized into two primary active metabolites: M1 ([GlyA21]-Insulin) and M2 ([GlyA21,des-ThrB30]-Insulin). Understanding the pharmacokinetic profiles of these metabolites is crucial for the development and evaluation of biosimilar insulin glargine products and for elucidating their mechanism of action and safety profile. This technical guide provides a comprehensive overview of the pharmacokinetics of insulin glargine and its metabolites in key animal models, summarizing available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Metabolism of Insulin Glargine

Upon subcutaneous injection, the acidic insulin glargine solution is neutralized, leading to the formation of microprecipitates. From this depot, insulin glargine is slowly released and undergoes enzymatic cleavage. The two arginine residues at the C-terminus of the B-chain are sequentially removed, forming the primary active metabolite, M1. Further cleavage of the threonine at position B30 results in the formation of the M2 metabolite.[1][2] M1 is considered the principal active moiety responsible for the metabolic effects of insulin glargine.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for insulin glargine and its primary metabolite, M1, in various animal models. Data for the M2 metabolite is scarce in the public domain for these models.

Table 1: Pharmacokinetic Parameters of Insulin Glargine in Rats

| Analyte | Dose (mg/kg) | Cmax (pM) | AUC0-24hr (pM*hr) | Animal Model | Reference |

| Insulin Glargine | 0.3 | 11,227 (males) | 58,558 (males) | Wistar Rats | [3] |

| 14,033 (females) | 41,784 (females) | ||||

| Insulin Glargine (Lantus®) | 0.3 | 12,230 (males) | 44,819 (males) | Wistar Rats | [3] |

| 9,537 (females) | 31,585 (females) |

Note: Data for metabolites M1 and M2 in rats were not available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of Insulin Glargine Metabolite M1 in Dogs

| Formulation | Dose (U/kg) | Cmax (µU/mL) | Tmax (h) | AUC0-24h (µU*h/mL) | Animal Model | Reference |

| Gla-100 | 0.3 | 44 ± 10 | 4.3 ± 0.9 | 350 ± 64 | Beagle Dogs | |

| Gla-300 | 0.3 | 25 ± 5 | 5.7 ± 1.0 | 291 ± 55 | Beagle Dogs |

Note: Data for parent insulin glargine and M2 metabolite were often below the limit of quantification in this study.

Data for Rabbits: Despite evidence of rabbit models being utilized for reproduction and teratology studies with insulin glargine, specific pharmacokinetic data for the parent compound or its metabolites (M1 and M2) were not identified in the reviewed literature.[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on methodologies reported in the literature for rats and dogs.

Rat Pharmacokinetic Study Protocol

-

Animal Model: Male and female Wistar rats.[3]

-

Housing: Animals are housed in cages with controlled temperature and a 12-hour light/dark cycle. They have access to standard chow and water ad libitum, except when fasting is required for the study.

-

Dose Administration:

-

Insulin glargine is administered as a single subcutaneous injection.[3]

-

The injection site is typically in the dorsal thoracic region.

-

A small gauge needle (e.g., 28G) is used for the injection.

-

-

Blood Sampling:

-

Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood is drawn from the tail vein or via cannulation of the jugular vein.

-

Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

-

-

Plasma Preparation:

-

Blood samples are centrifuged at approximately 2,000g for 10 minutes at 4°C to separate the plasma.

-

The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

-

-

Bioanalysis:

Dog Pharmacokinetic Study Protocol

-

Animal Model: Male Beagle dogs.

-

Housing: Dogs are housed individually in pens with controlled environmental conditions and have free access to water. Food is typically withheld for a period before and during the study.

-

Dose Administration:

-

A single subcutaneous injection of insulin glargine is administered.

-

The injection site is often the flank or dorsal neck region.

-

-

Blood Sampling:

-

Blood samples are collected from a peripheral vein (e.g., cephalic or saphenous vein) at specified time points (e.g., pre-dose, and at regular intervals up to 24 or 48 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant and protease inhibitors to prevent degradation of the analytes.

-

-

Plasma Preparation:

-

Plasma is separated by centrifugation and stored frozen at -80°C pending analysis.

-

-

Bioanalysis:

-

Quantification of insulin glargine and its metabolites is performed using a validated LC-MS/MS method.[4]

-

Signaling Pathways

Insulin glargine and its metabolites exert their effects primarily through the insulin receptor (IR) and, to a lesser extent, the insulin-like growth factor-1 receptor (IGF-1R). The following diagrams illustrate the key signaling cascades activated upon receptor binding.

Conclusion

The pharmacokinetic evaluation of insulin glargine and its metabolites, M1 and M2, in animal models is a critical component of preclinical development and biosimilar assessment. This guide summarizes the available quantitative data, which is most complete for dogs, followed by rats, with a notable lack of public data for rabbits. The provided experimental protocols offer a foundational methodology for conducting such studies. The signaling pathway diagrams illustrate the primary mechanisms through which insulin glargine and its metabolites exert their physiological effects. Further research is warranted to fill the existing data gaps, particularly concerning the pharmacokinetic profiles of M1 and M2 in rats and rabbits, to enable a more comprehensive cross-species comparison and enhance the translational value of these animal models in diabetes research.

References

- 1. unmc.edu [unmc.edu]

- 2. Plasma Exposure to Insulin Glargine and Its Metabolites M1 and M2 After Subcutaneous Injection of Therapeutic and Supratherapeutic Doses of Glargine in Subjects With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Frontiers | Pharmacokinetic and pharmacodynamic similarity evaluation between an insulin glargine biosimilar product and Lantus® in healthy subjects: Pharmacokinetic parameters of both parent insulin glargine and M1 were used as endpoints [frontiersin.org]

An In-depth Technical Guide to the Insulin Glargine Signaling Pathway in Skeletal Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin glargine, a long-acting basal insulin analog, is a cornerstone in the management of diabetes mellitus. Its unique pharmacokinetic profile, characterized by a prolonged and peakless action, is achieved through amino acid modifications to the human insulin molecule. Understanding the molecular signaling cascade initiated by insulin glargine in key metabolic tissues, such as skeletal muscle, is paramount for both optimizing therapeutic strategies and advancing the development of novel insulin analogs. Skeletal muscle is the primary site for insulin-mediated glucose disposal, accounting for approximately 80% of postprandial glucose uptake[1][2]. This technical guide provides a comprehensive overview of the insulin glargine signaling pathway in skeletal muscle cells, detailing its interaction with insulin and IGF-I receptors, the downstream phosphorylation cascade, and its ultimate metabolic effects. The guide includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this critical biological process.

Core Signaling Pathway

The canonical insulin signaling pathway in skeletal muscle is initiated by the binding of insulin to its cell surface receptor, a heterotetrameric protein composed of two α- and two β-subunits[3]. This binding event triggers the autophosphorylation of the β-subunits, activating the receptor's intrinsic tyrosine kinase activity. The activated insulin receptor (IR) then phosphorylates a variety of intracellular substrate proteins, most notably the insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins serve as docking sites for downstream signaling molecules containing Src homology 2 (SH2) domains.

A key downstream effector is Phosphoinositide 3-kinase (PI3K), which, upon binding to IRS, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The accumulation of PIP3 at the plasma membrane recruits and activates 3-phosphoinositide-dependent protein kinase-1 (PDK1) and Akt (also known as protein kinase B). The full activation of Akt, a central node in the insulin signaling network, requires phosphorylation at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2)[4][5].

Activated Akt mediates the majority of the metabolic actions of insulin. A critical function of Akt is to promote the translocation of glucose transporter type 4 (GLUT4) vesicles from intracellular storage pools to the plasma membrane[1][2][6]. The fusion of these vesicles with the cell surface increases the number of glucose transporters, facilitating the uptake of glucose from the bloodstream into the muscle cell. Akt also stimulates glycogen synthesis by phosphorylating and inactivating glycogen synthase kinase 3 (GSK-3), and promotes protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) pathway[4][7].

Insulin glargine follows this same fundamental pathway, binding to the insulin receptor and initiating this cascade of phosphorylation events[3].

Caption: Insulin Glargine Signaling Cascade in Skeletal Muscle Cells.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the actions of insulin glargine, human insulin, and IGF-I in human skeletal muscle cells.

Table 1: Receptor Binding Affinities in Non-Diabetic Human Skeletal Muscle Cells

| Ligand | Insulin Receptor EB50 (nM) | IGF-I Receptor EB50 (nM) |

| Human Insulin | 0.72 | >200 |

| Insulin Glargine | 1.07 | ~200 |

| IGF-I | Not Determined | 0.25 |

EB50: Concentration required to achieve 50% displacement of the respective radiolabeled ligand. Data extracted from a study on cultured human skeletal muscle cells[8].

Table 2: Metabolic and Mitogenic Potency in Non-Diabetic Human Skeletal Muscle Cells

| Ligand | Glucose Uptake EC50 (nM) | Akt Phosphorylation EC50 (nM) |

| Human Insulin | 0.85 | 1.2 |

| Insulin Glargine | 0.92 | 1.5 |

| IGF-I | 0.35 | 0.5 |

EC50: Concentration required to achieve 50% of the maximal response. Data indicates that insulin glargine and human insulin are equipotent in stimulating glucose uptake and Akt phosphorylation[8].

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Radioligand Binding Assay for Insulin Receptor Affinity

This protocol is designed to determine the binding affinity of insulin glargine to the insulin receptor on skeletal muscle cells through competitive displacement of a radiolabeled insulin tracer.

Caption: Workflow for Radioligand Binding Assay.

Materials:

-

Differentiated human skeletal muscle cells (e.g., primary myotubes or C2C12 cells)

-

Binding Buffer (e.g., Krebs-Ringer bicarbonate buffer with 1% BSA)

-

[125I]-labeled human insulin

-

Unlabeled human insulin and insulin glargine

-

Ice-cold Wash Buffer (e.g., PBS)

-

Cell Lysis Buffer (e.g., 0.1 N NaOH)

-

Gamma counter

Procedure:

-

Cell Preparation: Differentiated myotubes in multi-well plates are washed with binding buffer.

-

Competitive Binding: Cells are incubated for 4 hours at 12°C with a constant concentration of [125I]-labeled human insulin (e.g., 67 pM) and increasing concentrations of unlabeled human insulin or insulin glargine. The low temperature minimizes ligand internalization.

-

Washing: The incubation medium is aspirated, and the cells are rapidly washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Cell Lysis: Cells are lysed with cell lysis buffer, and the lysate is collected.

-

Quantification: The radioactivity in the cell lysates is measured using a gamma counter.

-

Data Analysis: Non-specific binding (measured in the presence of a large excess of unlabeled insulin) is subtracted from total binding to determine specific binding. The concentration of unlabeled ligand that displaces 50% of the specifically bound radioligand (EB50) is calculated.

Western Blotting for Akt Phosphorylation

This protocol details the detection and quantification of phosphorylated Akt (a key downstream signaling molecule) in response to insulin glargine stimulation.

Caption: Workflow for Western Blotting of Phospho-Akt.

Materials:

-

Differentiated skeletal muscle cells

-

Insulin glargine

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (rabbit anti-phospho-Akt Ser473, rabbit anti-total Akt)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation: Differentiated myotubes are serum-starved and then stimulated with the desired concentrations of insulin glargine for specific time points.

-

Lysis: Cells are washed with ice-cold PBS and then lysed on ice with lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading of samples.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size on an SDS-polyacrylamide gel.

-

Transfer: The separated proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., at Ser473). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total Akt to normalize the phospho-signal to the total amount of Akt protein.

2-Deoxy-D-[3H]Glucose Uptake Assay

This protocol measures the rate of glucose transport into skeletal muscle cells, a key metabolic effect of insulin glargine. It utilizes a radiolabeled glucose analog, 2-deoxy-D-glucose, which is taken up by the cells and phosphorylated but not further metabolized, thus accumulating intracellularly.

Caption: Workflow for 2-Deoxy-D-[3H]Glucose Uptake Assay.

Materials:

-

Differentiated skeletal muscle cells

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin glargine and human insulin

-

2-Deoxy-D-[3H]Glucose

-

Unlabeled 2-Deoxy-D-Glucose

-

Ice-cold Wash Buffer (e.g., PBS)

-

Cell Lysis Buffer (e.g., 0.1 N NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Serum Starvation: Differentiated myotubes are washed and then incubated in serum-free medium for several hours to establish a basal, unstimulated state[8].

-

Insulin Stimulation: Cells are incubated with or without various concentrations of insulin glargine or human insulin for a defined period (e.g., 30-60 minutes) to stimulate glucose uptake[8].

-

Glucose Uptake: The insulin-containing medium is removed, and cells are incubated with KRH buffer containing 2-Deoxy-D-[3H]Glucose and unlabeled 2-Deoxy-D-Glucose for a short period (e.g., 5-10 minutes).

-

Termination of Uptake: The uptake is terminated by rapidly aspirating the glucose-containing buffer and washing the cells multiple times with ice-cold wash buffer.

-

Cell Lysis: The cells are lysed, and the lysate is collected.

-

Scintillation Counting: An aliquot of the cell lysate is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Protein Normalization: An aliquot of the cell lysate is used to determine the protein concentration for normalization of the glucose uptake data.

Conclusion

In cultured human skeletal muscle cells, insulin glargine demonstrates a signaling and metabolic profile that is largely equivalent to that of human insulin[8]. It binds to the insulin receptor with similar affinity and stimulates the downstream phosphorylation of key signaling proteins, such as Akt, with comparable potency[8]. Consequently, insulin glargine is equipotent to human insulin in promoting the crucial metabolic function of glucose uptake in this primary target tissue[8]. While insulin glargine can interact with the IGF-I receptor, its affinity is significantly lower than that of IGF-I itself, and at therapeutic concentrations, its actions are predominantly mediated through the insulin receptor[8]. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the nuanced aspects of insulin analog signaling in skeletal muscle and to advance the development of next-generation therapeutics for diabetes management.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of chronic high insulin exposure upon metabolic and myogenic markers in C2C12 skeletal muscle cells and myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Promega Corporation [promega.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Stability and Degradation of Insulin Glargine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Insulin glargine in solution. Insulin glargine, a long-acting human insulin analog, is a cornerstone in the management of diabetes mellitus. Its unique chemical modifications, including the substitution of asparagine with glycine at position A21 and the addition of two arginine residues to the C-terminus of the B-chain, result in a shift of the isoelectric point. This modification enhances its solubility in an acidic formulation (pH 4) and leads to the formation of a microprecipitate at physiological pH after subcutaneous injection, enabling its extended duration of action.[1][2][3] However, these modifications also influence its stability and degradation profile. Understanding these aspects is critical for formulation development, manufacturing, storage, and ensuring the therapeutic efficacy and safety of Insulin glargine products.

Chemical Stability and Degradation Pathways

The primary chemical degradation pathways for Insulin glargine in solution involve deamidation and the formation of related impurities. These reactions are influenced by factors such as pH, temperature, and the presence of excipients.

In Vivo Metabolism

Following subcutaneous injection, Insulin glargine undergoes rapid metabolism, with very little of the parent molecule reaching systemic circulation.[2] The primary degradation pathway involves enzymatic cleavage of the C-terminus of the B-chain, leading to the formation of two principal active metabolites:

-

M1 ([GlyA21]-insulin): Formed by the removal of the two arginine residues. M1 is the major circulating metabolite, accounting for approximately 90% of the available daily plasma insulin.[2]

-

M2 ([GlyA21,des-ThrB30]-insulin): Formed by the subsequent removal of the threonine residue at position B30.[2]

An intermediate metabolite, IM ([GlyA21,ArgB31]-insulin), has also been identified in minor quantities.[4]

dot

Caption: In vivo metabolic degradation pathway of Insulin glargine.

In Vitro Chemical Degradation

In pharmaceutical formulations, Insulin glargine can undergo chemical degradation, primarily through deamidation.

-

Deamidation: The asparagine residue at position A21 in human insulin is susceptible to deamidation, a reaction that is catalyzed in acidic conditions. The substitution of this asparagine with a more stable glycine residue in Insulin glargine significantly reduces this degradation pathway, contributing to its stability in the acidic formulation.[5] However, other asparagine and glutamine residues can still be susceptible to deamidation under certain conditions. One identified impurity is 3B-succinimide-insulin glargine, resulting from the degradation of asparagine at position 3 of the B chain.[6]

dot

Caption: Primary in vitro chemical degradation pathway of Insulin glargine.

Physical Stability and Aggregation

Physical instability, primarily aggregation, is a significant concern for all insulin products, including Insulin glargine. Aggregation can lead to a loss of potency, altered pharmacokinetic profiles, and potential immunogenicity.

Aggregation Mechanisms

Insulin aggregation is a complex process that involves the transition from the native monomeric or hexameric state to insoluble fibrils. The process is generally understood to proceed through the following steps:

-

Dissociation of Hexamers: In its formulated state, Insulin glargine exists as hexamers stabilized by zinc ions and phenolic excipients.[7] The first step in aggregation is the dissociation of these stable hexamers into dimers and then monomers.

-

Conformational Changes: Monomeric insulin can undergo conformational changes, exposing hydrophobic surfaces that are normally buried within the protein's core.

-

Nucleation: These partially unfolded monomers can self-associate to form small, soluble oligomeric nuclei. This is often the rate-limiting step in the aggregation process.[7]

-

Fibril Growth: The nuclei then act as templates for the rapid addition of more monomers, leading to the formation of larger protofibrils and eventually mature, insoluble amyloid-like fibrils.

dot

Caption: General pathway for the physical aggregation of insulin.

Factors Influencing Aggregation

Several factors can influence the rate and extent of Insulin glargine aggregation:

-

Temperature: Elevated temperatures increase the rate of molecular motion and can induce conformational changes, thereby accelerating aggregation.[8][9]

-

pH: Insulin glargine is formulated at an acidic pH (around 4.0) where it is soluble. At neutral physiological pH, its solubility decreases, leading to precipitation and aggregation, which is the basis for its long-acting profile.[3] However, deviations from the optimal formulation pH can impact its stability.

-

Mechanical Stress: Agitation, such as shaking or pumping, can introduce air-liquid interfaces and shear stress, which can promote protein unfolding and aggregation.

-

Excipients:

-

Zinc: Zinc ions are crucial for the formation and stabilization of insulin hexamers, which are more resistant to aggregation than monomers and dimers.[10]

-

Phenolic Preservatives (m-cresol and phenol): These excipients not only act as antimicrobial agents but also play a critical role in stabilizing the insulin hexamer structure, thereby inhibiting aggregation.[10][11] The depletion of these preservatives can lead to decreased stability.[11]

-

Quantitative Stability Data

The following tables summarize quantitative data on the stability of Insulin glargine under various conditions.

Table 1: Stability of Insulin Glargine Under Different Temperature Conditions

| Temperature Condition | Duration | Insulin Concentration (U/mL) | Reference |

| Steady 4°C | 12 months | 100 ± 5 | [9] |

| Cycling 4°C to Room Temperature (22°C) daily | 12 months | 100 ± 5 | [9] |

| Steady Room Temperature (22°C) | 6 months | 100 ± 5 | [9] |

| Steady Room Temperature (22°C) | 12 months | < 95 | [9] |

| Steady 42°C | 1 month | Maintained stability | [9] |

| Steady 42°C | 3 months | ~80 | [9] |

| Cycling Room Temperature (22°C) to 42°C daily | 3 months | ~85 | [9] |

Table 2: Linearity and Quantification Limits for Analytical Methods

| Analytical Method | Analyte(s) | Linearity Range | LLOQ/LOD | Reference |

| LC-MS/MS | Insulin glargine, M1, M2 | 75 - 10,000 pg/mL | - | [4] |

| LC-MS/MS | Insulin glargine, M1, M2 | 0.050 - 50 ng/mL | LLOQ: 0.050 ng/mL | [6] |

| Hybrid LBA-LC/MS | Insulin glargine, M1, M2 | - | LLOQ: 50 pg/mL | [1] |

| RP-HPLC | Insulin glargine | 12 - 18 mg/mL | - | [12] |

| RP-HPLC | Insulin | 10 - 100 µg/mL | LOD: 0.25 µg/mL | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Insulin glargine stability. The following sections outline typical experimental protocols for key analytical techniques.

dot

References

- 1. altasciences.com [altasciences.com]

- 2. The Evolution of Insulin Glargine and its Continuing Contribution to Diabetes Care - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Structural, kinetic, and thermodynamic aspects of insulin aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. Molecular Aspects of Insulin Aggregation and Various Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effects of phenol and meta-cresol depletion on insulin analog stability at physiological temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ukaazpublications.com [ukaazpublications.com]

- 13. ijpsonline.com [ijpsonline.com]

Preclinical Assessment of Insulin Glargine's Mitogenic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin glargine is a long-acting basal insulin analog designed to provide steady, long-term glycemic control in individuals with diabetes mellitus. Structurally, it differs from human insulin by the substitution of asparagine with glycine at position A21 and the addition of two arginine residues to the B-chain's C-terminus.[1][2] These modifications shift its isoelectric point, resulting in low solubility at physiological pH, which allows for its slow, sustained release from a microprecipitate at the subcutaneous injection site.[1]

Concerns regarding the mitogenic potential of insulin glargine have been a subject of extensive preclinical investigation. These concerns primarily arise from in vitro studies demonstrating its increased binding affinity for the insulin-like growth factor-1 receptor (IGF-1R) compared to human insulin.[3][4][5] The IGF-1R signaling pathway is a known mediator of cellular growth and proliferation. However, a critical aspect of insulin glargine's pharmacology is its rapid and extensive in vivo metabolism into two primary active metabolites, M1 and M2.[6][7][8][9][10] These metabolites exhibit a significantly different receptor interaction profile. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols used for assessment, and the key signaling pathways involved in evaluating the mitogenic potential of insulin glargine and its metabolites.

Quantitative Data Summary: Receptor Binding and Mitogenic Activity

The mitogenic potential of an insulin analog is closely linked to its relative affinity for the insulin receptor (IR), which primarily mediates metabolic effects, and the IGF-1 receptor, which is more strongly associated with mitogenic (cell growth and proliferation) signaling. Preclinical studies have quantified these interactions for insulin glargine and its metabolites.

Table 1: Relative Receptor Binding Affinities Compared to Human Insulin

| Compound | Insulin Receptor (IR-A & IR-B) Affinity | IGF-1 Receptor (IGF-1R) Affinity | Key Findings | Source |

| Insulin Glargine | Similar to human insulin (approx. 40-50% less active) | 6- to 8-fold higher than human insulin | Increased affinity for IGF-1R is the primary basis for mitogenicity concerns in vitro. | [2][3][6][7] |

| Metabolite M1 | Similar to insulin glargine | Significantly lower than glargine; equal to human insulin | In vivo, M1 is the main circulating component. Its IGF-1R affinity is comparable to human insulin. | [6][7][8][9] |

| Metabolite M2 | Similar to insulin glargine | Significantly lower than glargine; equal to human insulin | Like M1, its mitogenic potential via IGF-1R is similar to human insulin. | [6][7][8][9] |

Table 2: Functional Assay Results - Receptor Activation and Mitogenicity

| Assay | Cell Line | Compound | Result (Relative to Human Insulin) | Conclusion | Source |

| IGF-1R Autophosphorylation | MEF cells (overexpressing IGF-1R) | Insulin Glargine | Lower EC₅₀ (more potent) | Correlates with higher binding affinity; demonstrates functional activation of the IGF-1R pathway. | [6][7][8] |

| Thymidine Incorporation | Saos-2 (osteosarcoma cells) | Insulin Glargine | More potent stimulation | Increased DNA synthesis in a cell line with high IGF-1R expression. | [3][6][7][8] |

| Thymidine Incorporation | Saos-2 (osteosarcoma cells) | Metabolites M1 & M2 | Equal mitogenicity | The metabolites do not show the increased mitogenic effect of the parent compound in vitro. | [6][7][8][9] |

| DNA Synthesis (EdU Inc.) | L6 cells (myoblasts, overexpressing IR-A) | Insulin Glargine | Equipotent | In a cell line where the IR-A receptor predominates, glargine's mitogenic potency is similar to human insulin. | [11] |

Detailed Experimental Protocols

The assessment of mitogenic potential relies on a series of established in vitro assays. The following protocols are representative of those cited in the literature for insulin glargine.

Competitive Receptor Binding Assay

This assay quantifies the affinity of a ligand (e.g., insulin glargine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the relative binding affinity of insulin glargine and its metabolites for human insulin receptors (IR-A and IR-B) and the IGF-1 receptor.

-

Methodology: Scintillation Proximity Assay (SPA) technology is frequently used.[6][7][8][10]

-

Receptor Preparation: Membranes from cells engineered to overexpress a specific receptor (e.g., IR-A, IR-B, or IGF-1R) are prepared.

-

Assay Setup: The membranes are bound to SPA beads containing a scintillant. A known amount of a radiolabeled ligand (e.g., ¹²⁵I-IGF-1 for the IGF-1R assay) is added.

-

Competition: Increasing concentrations of the unlabeled test compounds (human insulin, insulin glargine, M1, M2) are added to the mixture.

-

Measurement: When the radiolabeled ligand binds to the receptor on the bead, the scintillant is excited and emits light, which is measured. The unlabeled test compound competes for binding, displacing the radiolabeled ligand and causing a reduction in the light signal.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is calculated to determine its binding affinity.

-

Receptor Autophosphorylation Assay

This cell-based assay measures the functional consequence of ligand binding: the activation of the receptor's intrinsic tyrosine kinase activity.

-

Objective: To assess the potency of insulin glargine and its metabolites in activating IR and IGF-1R.

-

Methodology: An In-Cell Western assay is a common method.[6][7][8][10][12]

-

Cell Culture: Chinese Hamster Ovary (CHO) or Mouse Embryonic Fibroblast (MEF) cells, engineered to overexpress the human receptor of interest (IR-A, IR-B, or IGF-1R), are cultured in 96-well plates.[6][7][8][10][12]

-

Stimulation: Cells are serum-starved and then stimulated with various concentrations of the test compounds for a defined period.

-

Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent to allow antibody access.

-

Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of the receptor (e.g., anti-phosphotyrosine). Subsequently, a secondary antibody conjugated to an infrared fluorescent dye is added. A second antibody, specific to the total receptor protein and conjugated to a different colored dye, is often used for normalization.

-

Detection: The plate is scanned using an infrared imaging system to quantify the fluorescence from both antibodies in each well.

-

Analysis: The ratio of the phosphospecific signal to the total protein signal is calculated. Dose-response curves are generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

-

Mitogenicity (DNA Synthesis) Assay

This assay directly measures cell proliferation by quantifying the synthesis of new DNA, a hallmark of cell division.

-

Objective: To determine the mitogenic activity of insulin glargine and its metabolites.

-

Methodology: The Thymidine Incorporation Assay is a classic method.[6][7][8][10]

-

Cell Culture: A cell line known to be responsive to mitogenic signals, such as the human osteosarcoma cell line Saos-2 (which has high IGF-1R expression), is plated.[3][6][7][8]

-

Stimulation: Cells are serum-starved to synchronize their cell cycles and then treated with various concentrations of the test compounds.

-

Labeling: Tritiated thymidine ([³H]-thymidine), a radioactive DNA precursor, is added to the culture medium for several hours. Cells that are actively dividing will incorporate the [³H]-thymidine into their newly synthesized DNA.

-

Harvesting and Measurement: The cells are harvested, and the unincorporated [³H]-thymidine is washed away. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The level of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, the mitogenic activity of the test compound.

-

Signaling Pathways and Experimental Workflow

Insulin and IGF-1 activate distinct but overlapping intracellular signaling cascades. The balance of activation between these pathways determines the cellular response (metabolic vs. mitogenic).

Key Signaling Pathways

-

Metabolic Pathway (PI3K/Akt): Primarily activated by the Insulin Receptor, this pathway is central to glucose metabolism. Upon receptor activation, Insulin Receptor Substrate (IRS) proteins are phosphorylated, leading to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). This, in turn, activates Akt (Protein Kinase B), which mediates most of insulin's metabolic effects, such as glucose uptake and glycogen synthesis.

-

Mitogenic Pathway (Ras/MAPK): While insulin can activate this pathway, it is more strongly stimulated by IGF-1R. Receptor activation leads to the recruitment of adapter proteins like Shc and Grb2, which activate the Ras-Raf-MEK-ERK (MAPK) cascade. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression and proliferation.[2]

Caption: Metabolic (PI3K/Akt) vs. Mitogenic (MAPK) signaling pathways.

Experimental Workflow Visualization

The preclinical assessment of an insulin analog's mitogenic potential follows a logical, tiered progression from molecular interactions to cellular responses.

Caption: Tiered workflow for assessing insulin analog mitogenic potential.

Conclusion

Preclinical in vitro studies consistently demonstrate that the parent insulin glargine molecule possesses a higher binding affinity for the IGF-1R than human insulin, which translates to a greater mitogenic potential in cell lines that express high levels of this receptor.[6][7][13] However, this observation must be contextualized by the molecule's in vivo behavior. After subcutaneous injection, insulin glargine is rapidly and almost completely converted to its metabolites, M1 and M2.[14][15] These metabolites, which are the primary circulating forms of the drug, exhibit binding affinities for both the IR and IGF-1R, as well as mitogenic potencies, that are comparable to human insulin.[6][7][8][9] This metabolic conversion effectively mitigates the increased IGF-1R activity observed with the parent compound in vitro. In vivo animal studies have not shown increased tumor growth with insulin glargine administration.[14][15][16] Therefore, the comprehensive preclinical data package suggests that the theoretical mitogenic risk of the parent insulin glargine molecule does not translate to the in vivo situation in animals due to its rapid metabolism.[13]

References

- 1. Differences in metabolic and mitogenic signalling of insulin glargine and insulin aspart B10 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin glargine affects the expression of Igf-1r, Insr, and Igf-1 genes in colon and liver of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitogenic potency of insulin glargine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insulin and its analogues and their affinities for the IGF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites | PLOS One [journals.plos.org]

- 7. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro metabolic and mitogenic signaling of insulin glargine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Minimizing Mitogenic Potency of Insulin Analogues Through Modification of a Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Review on the in vitro interaction of insulin glargine with the insulin/insulin-like growth factor system: potential implications for metabolic and mitogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 16. Glargine and Cancer: Can We Now Suggest Closure? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro vs. In Vivo Bioactivity of Insulin Glargine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin glargine is a long-acting, recombinant human insulin analog designed to provide basal glycemic control in individuals with diabetes mellitus. Its unique chemical structure—glycine replacing asparagine at position A21 and the addition of two arginine residues to the C-terminus of the B-chain—alters its isoelectric point, rendering it soluble at an acidic pH and less soluble at physiological pH.[1][2][3] This property facilitates the formation of microprecipitates upon subcutaneous injection, leading to a slow, sustained release of the hormone over approximately 24 hours.[2][3][4] While its metabolic effects are well-established, a nuanced understanding of its bioactivity requires a comparative analysis of its performance in controlled laboratory settings (in vitro) versus its behavior within a living organism (in vivo).

This guide provides a detailed examination of the metabolic and mitogenic activities of insulin glargine, highlighting the critical discrepancies between its in vitro and in vivo profiles. A central theme is the pivotal role of its in vivo metabolism. After administration, insulin glargine is rapidly processed into its primary metabolites, M1 ([GlyA21]insulin) and M2 ([GlyA21,des-ThrB30]insulin).[5][6][7] These metabolites, particularly M1, are the predominant circulating forms and exhibit a bioactivity profile, especially concerning mitogenicity, that is more aligned with human insulin than the parent glargine compound.[7][8][9] Understanding this metabolic conversion is essential for interpreting the full safety and efficacy profile of insulin glargine.

In Vitro Bioactivity

In vitro studies expose cells directly to the parent insulin glargine molecule, allowing for a detailed characterization of its interactions with cellular receptors and subsequent signaling cascades.

Receptor Binding Affinity

The biological actions of insulin and its analogs are initiated by binding to the insulin receptor (IR), which exists in two isoforms (IR-A and IR-B), and the insulin-like growth factor-1 receptor (IGF-1R). The IR primarily mediates metabolic effects, while the IGF-1R is more closely associated with mitogenic (growth-promoting) signaling.

-

Insulin Receptor (IR-A and IR-B): In vitro studies show that insulin glargine and its metabolites, M1 and M2, bind to both IR-A and IR-B with slightly lower affinity than human insulin.[5][10] The binding affinity is generally reported to be 40-50% less active than human insulin.[5][10]

-

IGF-1 Receptor (IGF-1R): A key finding from in vitro assays is that the parent insulin glargine molecule exhibits a significantly higher affinity for the IGF-1R compared to human insulin, with reports indicating a 6- to 8-fold greater affinity.[11][12][13][14] This heightened affinity has been a focal point of research into its mitogenic potential. In contrast, the M1 and M2 metabolites show markedly reduced affinity for the IGF-1R, comparable to that of human insulin.[5][7][15]

Table 1: Relative Receptor Binding Affinities (In Vitro)

| Compound | Insulin Receptor (IR-A/B) Affinity (Relative to Human Insulin) | IGF-1 Receptor (IGF-1R) Affinity (Relative to Human Insulin) |

| Human Insulin | 100% | 100% |

| Insulin Glargine | ~50-86%[5][10][16] | ~460-650%[17] |

| Metabolite M1 | ~78%[5][10] | Similar to Human Insulin[5][7][15] |

| Metabolite M2 | Similar to M1[5] | Similar to Human Insulin[5][7][15] |

Metabolic Signaling and Potency

Metabolic activity is assessed by measuring the stimulation of processes like lipid synthesis in adipocytes. In vitro, the metabolic potency of insulin glargine and its metabolites correlates well with their IR binding affinities. Studies have shown that insulin glargine demonstrates a reduced potency in stimulating lipid synthesis compared to human insulin, with values reported around 60% of human insulin's activity.[5][10] The metabolic activities of the M1 and M2 metabolites are comparable to that of the parent glargine compound.[9]

Table 2: Metabolic Potency (In Vitro)

| Compound | Relative Potency (Lipid Synthesis) (vs. Human Insulin) |

| Human Insulin | 100% |

| Insulin Glargine | ~60%[5][10] |

| Metabolite M1 | ~88%[5][10] |

| Metabolite M2 | Similar to M1[5] |

Mitogenic Signaling and Potency

Mitogenic potential is evaluated through assays that measure cell proliferation, such as thymidine incorporation into DNA. Due to its higher affinity for the IGF-1R, insulin glargine demonstrates a more potent stimulation of mitogenic pathways in vitro compared to human insulin, particularly in cell lines that express high levels of the IGF-1R, such as Saos-2 human osteosarcoma cells.[5][11][12][15] However, this increased mitogenic activity is not observed in all cell lines.[11][12] Crucially, the M1 and M2 metabolites, with their lower IGF-1R affinity, exhibit a mitogenic potency equal to that of human insulin.[5][7][15]

Table 3: Mitogenic Potency (In Vitro)

| Compound | Relative Potency (Thymidine Incorporation in Saos-2 cells) (vs. Human Insulin) |

| Human Insulin | 100% |

| Insulin Glargine | More potent than Human Insulin[5][6][15] |

| Metabolite M1 | Equal to Human Insulin[5][7][15] |

| Metabolite M2 | Equal to Human Insulin[5][7][15] |

In Vivo Bioactivity

The in vivo profile of insulin glargine is profoundly influenced by its pharmacokinetic properties and its rapid metabolism following subcutaneous injection.

Pharmacokinetics and Metabolism

Upon subcutaneous injection, the acidic insulin glargine solution is neutralized by the physiological pH of the tissue, leading to the formation of microprecipitates.[2][3] These precipitates serve as a depot from which the insulin is slowly and continuously released into circulation, providing its long-acting, peakless profile.[2][4][18]

A critical event occurs at the injection site and in the bloodstream: insulin glargine is enzymatically cleaved to form its metabolites.[6] Studies in humans have shown that the parent glargine molecule is often detectable only transiently and at negligible concentrations in plasma.[8] The primary circulating and metabolically active component is the M1 metabolite, which can account for over 90% of the insulin concentration measured in the blood.[8]

Metabolic Effects

In vivo, insulin glargine effectively lowers blood glucose by stimulating peripheral glucose uptake and inhibiting hepatic glucose production.[4][18][19] Euglycemic clamp studies, which measure the amount of glucose required to maintain a normal blood glucose level, confirm its prolonged and relatively constant metabolic effect over 24 hours.[4][20] The onset of action is delayed compared to human insulin, beginning approximately 1-2 hours post-injection.[18][21] The overall glucose-lowering effect is primarily exerted by the M1 metabolite.[8]

Mitogenic Effects

The discrepancy between in vitro and in vivo findings is most pronounced in the context of mitogenicity. While in vitro studies using the parent molecule raised concerns due to its high IGF-1R affinity, these concerns are largely mitigated in vivo.[11][22] The rapid and near-total conversion of insulin glargine to its M1 metabolite means that the body's tissues are primarily exposed to a molecule with mitogenic and IGF-1R binding characteristics similar to human insulin.[7][8][23] Consequently, animal carcinogenicity studies and long-term clinical trials have not demonstrated an increased risk of cancer with insulin glargine.[3][23][24] The in vivo situation suggests that the theoretical mitogenic risk of the parent compound is not translated into a clinical effect.[23][25]

Key Experimental Protocols

In Vitro: Receptor Binding Assay (Competitive)

This assay quantifies the affinity of insulin analogs for specific receptors.

-

Preparation: Membranes from cells overexpressing the target receptor (e.g., IR-A, IR-B, or IGF-1R) are prepared. A radiolabeled ligand (e.g., [125I]IGF-1 or [125I]Insulin) is used as a tracer.

-

Competition: The membranes and radiolabeled ligand are incubated with varying concentrations of the unlabeled competitor (human insulin, insulin glargine, or its metabolites).

-

Detection: The amount of radiolabeled ligand bound to the receptor is measured. Scintillation Proximity Assay (SPA) technology is a common method.[5][7]

-

Analysis: A competition curve is generated, and the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated to determine relative binding affinity.

In Vitro: Mitogenicity Assay (3H-Thymidine Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Culture: A suitable cell line (e.g., Saos-2) is cultured in appropriate media.[15]

-

Serum Starvation: Cells are serum-starved to synchronize them in the G0/G1 phase of the cell cycle.

-

Stimulation: Cells are incubated with various concentrations of the test insulins (glargine, M1, human insulin) for a specified period (e.g., 24 hours).

-

Labeling: 3H-Thymidine is added to the culture medium for the final few hours of incubation. Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.

-

Measurement: Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. Increased counts indicate higher mitogenic activity.[5][6]

In Vivo: Euglycemic Hyperinsulinemic Clamp

This is the gold standard for assessing insulin action in vivo.

-

Catheterization: Intravenous catheters are placed for insulin/glucose infusion and blood sampling.

-

Insulin Infusion: The insulin analog (e.g., insulin glargine) is administered. For a steady-state assessment, a continuous infusion is used; for pharmacokinetic/pharmacodynamic profiling of long-acting insulins, a single subcutaneous injection is given.[8][20]

-

Blood Glucose Monitoring: Blood glucose is monitored frequently (e.g., every 5-10 minutes).

-

Glucose Infusion: A variable-rate infusion of glucose is administered to "clamp" the blood glucose at a specific, normal level (euglycemia).

-

Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is the primary outcome. A higher GIR indicates greater insulin sensitivity and metabolic activity. The study can last for 24 hours or more to capture the full profile of long-acting analogs.[4][20]

Signaling Pathways